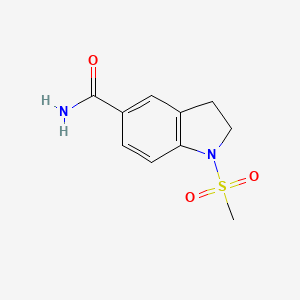

1-(Methylsulfonyl)indoline-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Methylsulfonyl)indoline-5-carboxamide” is a chemical compound that can be purchased for pharmaceutical testing . It’s part of the indole family of compounds, which have been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

Indole derivatives, including “this compound”, have been synthesized using various strategies . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . The carboxamide moiety in indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their biological properties and potential to be the target . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Scientific Research Applications

Cytotoxic Activity and Cancer Research

1-(Methylsulfonyl)indoline-5-carboxamide derivatives have been extensively studied for their cytotoxic activity against various human cancer cell lines. For instance, indole C5-O-substituted seco-cyclopropylindole compounds demonstrated significant cytotoxic activity, especially compounds with small-sized sulfonyl substituents, against cell lines such as COLO 205, SK-MEL-2, A549, and JEG-3. These compounds exhibited a level of activity comparable to doxorubicin, a widely used chemotherapeutic drug (Choi & Ma, 2010). Another research highlighted the anticancer activity of 4-vinyl-1-arylsulfonylimidazolidinones, indicating the role of the phenyl group at the 4-position as a crucial factor for the activity of such compounds (Kwak et al., 2006).

GPR119 Agonist for Anti-diabetic Applications

Compounds containing the 1-(methylsulfonyl)indoline motif have been identified as potent GPR119 agonists, a target for anti-diabetic agents. These compounds showed promising results in lowering plasma glucose excursion and stimulating glucose-dependent insulin secretion in rat models, highlighting their potential as anti-diabetic medications (Sato et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

Research has also explored the potential of 1-(methylsulfonyl)indoline derivatives as cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown significant potency and selectivity in inhibiting COX-2, which is crucial for their anti-inflammatory properties. Docking studies suggested a unique binding mechanism to the COX-2 binding site, different from traditional COX-2 inhibitors (Cruz-López et al., 2007).

Histone Deacetylase Inhibition for Cancer Therapy

1-Arylsulfonyl indoline-benzamides have shown potent inhibition of histone deacetylases (HDAC), providing a dual mechanism of action by inhibiting tubulin and HDAC, which is significant for cancer therapy. These compounds demonstrated substantial antiproliferative activity against various cancer cells, including multi-drug-resistant cell lines (Lai et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZGDAUUVCVGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Isopropylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2475574.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)

![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)

amine hydrochloride](/img/structure/B2475596.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)